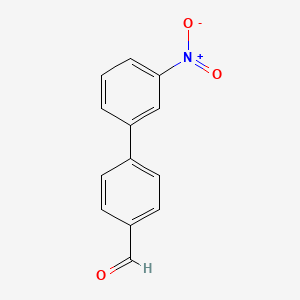

4-(3-Nitrophenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNUEQVVKNIIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458364 | |

| Record name | 4-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411206-92-3 | |

| Record name | 4-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Nitrophenyl)benzaldehyde chemical properties

An In-depth Technical Guide on the Chemical Properties of Nitrophenyl Benzaldehydes

Introduction

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of nitrophenyl benzaldehydes. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with core technical data to support their research and development activities.

Initial searches for the specified compound, 4-(3-Nitrophenyl)benzaldehyde , revealed that it is a discrete chemical entity, also known by its systematic IUPAC name 3'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde . However, detailed experimental data for this specific molecule is limited in publicly available literature.

Given the high likelihood of interest in the broader class of nitro-substituted benzaldehydes, this guide will provide comprehensive data on the well-characterized and widely used isomers: 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde . These compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1]

This compound: Identification

While extensive experimental data is scarce, the fundamental identification details for the requested compound are as follows.

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Systematic Name | 3'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde | [2][3] |

| CAS Number | 411206-92-3 | [3] |

| Molecular Formula | C₁₃H₉NO₃ | [2][4] |

| Molecular Weight | 227.22 g/mol | [4] |

| Structure |

4-Nitrobenzaldehyde (para-Isomer): A Detailed Profile

4-Nitrobenzaldehyde (CAS 555-16-8) is a significant organic aromatic compound characterized by a benzaldehyde ring substituted with a nitro group at the para-position.[1] This substitution pattern makes it a versatile intermediate for a wide range of chemical syntheses.[1][5]

Physicochemical Properties

The quantitative physical and chemical properties of 4-Nitrobenzaldehyde are summarized in the table below. It typically presents as a pale yellow crystalline powder.[6][7]

| Property | Value | Reference(s) |

| Molecular Weight | 151.12 g/mol | [1] |

| Melting Point | 103-106 °C | [1][8] |

| Boiling Point | 300 °C (572 °F; 573 K) | [1][8] |

| Density | 1.546 g/cm³ | [1][8] |

| Flash Point | 155.2 °C | [1][5] |

| Vapor Pressure | 0.00118 mmHg at 25°C | [5] |

| Water Solubility | Limited; soluble in hot water | [1][9] |

| Organic Solvent Solubility | Soluble in ethanol, benzene, glacial acetic acid, acetone, and chloroform. Slightly soluble in ether. | [1][6][9] |

| logP (Octanol/Water) | 0.767 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Nitrobenzaldehyde.

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons typically appear as two doublets in the region of δ 8.0-8.5 ppm. The aldehyde proton singlet appears further downfield, typically above δ 10.0 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde group shows a characteristic signal around δ 192 ppm. Aromatic carbons appear in the δ 124-151 ppm range. |

| IR Spectroscopy | Strong C=O stretching band for the aldehyde at ~1700 cm⁻¹. Two distinct bands for the NO₂ group asymmetric and symmetric stretching, typically around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹, respectively. |

Chemical Reactivity and Applications

The chemical behavior of 4-nitrobenzaldehyde is governed by its two functional groups:

-

Aldehyde Group : This group is highly electrophilic and readily participates in nucleophilic addition reactions. It is a common substrate for aldol condensations, Wittig reactions, and reductive aminations.[1]

-

Nitro Group : The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be easily reduced to form an amino group (-NH₂), a key transformation in the synthesis of dyes and pharmaceuticals.[1][6]

Its applications include serving as a key building block for pharmaceuticals, agrochemicals, and dyes.[5] It is also used as a reagent in decarboxylative aldol reactions catalyzed by enzymes.[9][10]

Experimental Protocol: Synthesis via Oxidation

4-Nitrobenzaldehyde is commonly synthesized through the oxidation of 4-nitrotoluene.[1][8] An alternative laboratory-scale synthesis involves the hydrolysis of 4-nitrobenzal bromide.[8]

Method: Hydrolysis of 4-Nitrobenzal Bromide [8]

-

Reaction Setup : Charge a round-bottom flask equipped with a reflux condenser and a stirrer with 4-nitrobenzal bromide and water.

-

Hydrolysis : Heat the mixture to reflux. The hydrolysis reaction proceeds as follows: O₂NC₆H₄CHBr₂ + H₂O → O₂NC₆H₄CHO + 2 HBr.

-

Work-up : After the reaction is complete (monitored by TLC), cool the mixture. The product, 4-nitrobenzaldehyde, will precipitate out of the solution.

-

Purification : Collect the solid product by filtration. Wash with cold water to remove hydrobromic acid. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Caption: General workflow for the synthesis of 4-Nitrobenzaldehyde.

Safety and Handling

4-Nitrobenzaldehyde is hazardous and requires careful handling.

-

Hazards : Causes serious eye irritation (H319) and may cause an allergic skin reaction (H317). It is also harmful to aquatic life with long-lasting effects (H412).[1]

-

Precautions : Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid formation of dust and inhalation. Wash hands thoroughly after handling.[1][10]

3-Nitrobenzaldehyde (meta-Isomer): A Comparative Overview

3-Nitrobenzaldehyde (CAS 99-61-6) is another critical isomer where the nitro group is in the meta position relative to the aldehyde.[11]

Physicochemical Properties

This isomer exists as a light yellow crystalline powder.[11][12]

| Property | Value | Reference(s) |

| Molecular Weight | 151.12 g/mol | [13] |

| Melting Point | 56-59 °C | [11] |

| Water Solubility | Insoluble / Sparingly soluble | [11][12][14] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform, and ether. | [11][12][14] |

Synthesis and Applications

Unlike the para-isomer, 3-Nitrobenzaldehyde is primarily synthesized via the direct mono-nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid.[15] The directing effect of the aldehyde group favors the formation of the meta product (typically ~72%).[15] It serves as a key precursor in the synthesis of various pharmaceuticals, including the drug Tipranavir and dihydropyridine calcium channel blockers.[15]

Caption: Logical diagram of the dual functional group reactivity.

Conclusion

While detailed experimental data for this compound is not widely available, a comprehensive understanding of the closely related and industrially significant isomers, 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde, provides a strong foundation for researchers in organic synthesis and drug development. Their distinct physicochemical properties, driven by the position of the nitro group, dictate their synthesis routes and applications. The dual reactivity of the aldehyde and nitro functional groups makes them exceptionally versatile building blocks for complex molecular architectures. Proper safety protocols are essential when handling these compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 3'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde [chemicalbook.com]

- 3. 411206-92-3 Cas No. | 3'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. 3-nitro[1,1-biphenyl]-4-carbaldehyde,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]

- 10. 4-Nitrobenzaldehyde | 555-16-8 [amp.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. chembk.com [chembk.com]

- 13. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Physicochemical Properties of 4-(3-Nitrophenyl)benzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the molecular weight and constituent atomic masses of 4-(3-Nitrophenyl)benzaldehyde, a biphenyl derivative with significant potential in various research and development applications. The information is presented to meet the technical requirements of a scientific audience.

Molecular Structure and Composition

This compound is a biaryl aldehyde. Its structure consists of a benzaldehyde moiety where the phenyl ring is substituted at the 4-position with a 3-nitrophenyl group. The molecular formula for this compound is C₁₃H₉NO₃ .

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of its elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

The determination of the molecular weight is a fundamental step in the characterization of any chemical substance. It is essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in various analytical techniques such as mass spectrometry.

The molecular formula, C₁₃H₉NO₃, indicates that a single molecule of this compound contains:

-

13 Carbon (C) atoms

-

9 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

-

3 Oxygen (O) atoms

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results.

Quantitative Data Summary

The following table provides a breakdown of the atomic composition and the calculation of the molecular weight for this compound.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 227.219 |

Based on this, the calculated molecular weight of this compound is 227.219 g/mol .

Methodologies for Molecular Weight Calculation

The molecular weight presented in this guide is a theoretical value derived from the molecular formula and standard atomic weights. It is important to note that experimental determination of molecular weight is not typically performed for a compound of this nature, as the theoretical calculation based on its confirmed structure is highly accurate and universally accepted in the scientific community.

Techniques such as mass spectrometry can be used to determine the mass-to-charge ratio of the molecule, which provides an experimental confirmation of the monoisotopic mass. However, for the purposes of stoichiometry and general laboratory work, the calculated molecular weight based on standard atomic weights is the standard value used.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of this compound from its molecular formula and the standard atomic weights of its constituent elements.

Caption: Workflow for calculating the molecular weight.

Disclaimer: The information provided in this document is for educational and research purposes only. It is based on publicly available data and is not intended to be a substitute for professional scientific advice.

Technical Guide: Elucidation of the Structure of 4-(3-Nitrophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(3-Nitrophenyl)benzaldehyde, a biphenyl compound with potential applications in medicinal chemistry and materials science. The document details the spectroscopic characterization, a proposed synthetic route via Suzuki-Miyaura coupling, and relevant experimental protocols.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₃H₉NO₃ Molecular Weight: 227.22 g/mol CAS Number: 115891-72-8

Structure:

Physical Properties (Predicted):

-

Appearance: Pale yellow to yellow crystalline solid.

-

Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.

Spectroscopic Data for Structural Elucidation

While a complete experimental dataset for this compound is not widely published, the following tables summarize the expected spectroscopic data based on the analysis of its constituent parts (4-formylphenyl and 3-nitrophenyl moieties) and known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | s | 1H | Aldehyde proton (-CHO) |

| ~8.45 | t, J ≈ 2.0 Hz | 1H | H-2' (proton between the nitro group and the biphenyl linkage) |

| ~8.20 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' (proton ortho to the nitro group) |

| ~7.95 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 (protons on the benzaldehyde ring ortho to the aldehyde) |

| ~7.80 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' (proton ortho to the nitro group) |

| ~7.75 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 (protons on the benzaldehyde ring meta to the aldehyde) |

| ~7.60 | t, J ≈ 8.0 Hz | 1H | H-5' (proton meta to the nitro group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.8 | Aldehyde carbon (C HO) |

| ~148.5 | C -NO₂ on the nitrophenyl ring |

| ~145.0 | Quaternary carbon C-1' of the nitrophenyl ring |

| ~139.0 | Quaternary carbon C-4 of the benzaldehyde ring |

| ~136.0 | Quaternary carbon C-1 of the benzaldehyde ring |

| ~135.5 | C H ortho to the nitro group (C-2') |

| ~130.5 | C H on the benzaldehyde ring (C-2, C-6) |

| ~129.8 | C H on the nitrophenyl ring (C-5') |

| ~129.5 | C H on the benzaldehyde ring (C-3, C-5) |

| ~123.0 | C H ortho to the nitro group (C-6') |

| ~122.5 | C H meta to the nitro group (C-4') |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1705 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium | Aromatic C=C skeletal vibrations |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~850 | Strong | 1,4-disubstituted benzene C-H out-of-plane bend |

| ~810, ~740 | Strong | 1,3-disubstituted benzene C-H out-of-plane bend |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Exact Mass | 227.05824 |

| [M+H]⁺ | 228.06552 |

| [M+Na]⁺ | 250.04749 |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Formylphenylboronic acid (1.0 eq)

-

1-Bromo-3-nitrobenzene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

-

Toluene

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-formylphenylboronic acid, 1-bromo-3-nitrobenzene, and tetrakis(triphenylphosphine)palladium(0).

-

Add a 4:1 mixture of toluene and ethanol to the flask.

-

Add the 2 M aqueous sodium carbonate solution.

-

The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

-

The mixture is then heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Development

Nitroaromatic compounds and biphenyl scaffolds are prevalent in medicinal chemistry. The presence of a reactive aldehyde group in this compound makes it a versatile intermediate for the synthesis of more complex molecules. Potential applications include its use as a building block for:

-

Schiff bases and hydrazones: The aldehyde can be readily condensed with primary amines and hydrazines to form imines and hydrazones, which are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

-

Heterocyclic compounds: The aldehyde functionality can participate in various cyclization reactions to form diverse heterocyclic systems, which are core structures in many pharmaceuticals.

-

Probes for biological systems: The nitro group can be reduced to an amine, which can then be further functionalized, for example, with fluorescent tags, allowing the molecule to be used as a probe to study biological processes.

Further research is required to explore the specific biological activities and potential therapeutic applications of this compound and its derivatives.

Conclusion

This technical guide has provided a detailed structural elucidation of this compound based on predicted spectroscopic data. A reliable and efficient synthetic protocol using the Suzuki-Miyaura cross-coupling reaction has been outlined, complete with a detailed experimental procedure and a mechanistic overview. The versatile chemical nature of this compound suggests its potential as a valuable intermediate for the synthesis of novel compounds for drug discovery and development. The data and protocols presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data for 4-(3-Nitrophenyl)benzaldehyde: A Technical Overview

While extensive spectral information exists for its isomers, 4-nitrobenzaldehyde and 3-nitrobenzaldehyde, and other related derivatives, specific experimental data for the target compound, 4-(3-Nitrophenyl)benzaldehyde, remains elusive. This technical guide will, therefore, present the available spectroscopic data for the closely related isomers as a reference for researchers and scientists in the field of drug development and chemical research. This information can provide valuable insights into the expected spectral characteristics of the 4-(3-nitrophenyl) moiety.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below. This process ensures a comprehensive characterization of the molecular structure.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Reference Spectroscopic Data: Isomeric Nitrobenzaldehydes

For comparative purposes, the following tables summarize the spectroscopic data for 4-nitrobenzaldehyde and 3-nitrobenzaldehyde.

Table 1: 1H NMR Spectroscopic Data of Nitrobenzaldehyde Isomers

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Nitrobenzaldehyde | CDCl3 | 10.18 (s, 1H, -CHO), 8.40 (d, 2H, Ar-H), 8.11 (d, 2H, Ar-H)[1] |

| 3-Nitrobenzaldehyde | Not Specified | 10.1 (s, 1H, -CHO), 7.2-8.7 (m, 4H, Ar-H)[2] |

Table 2: 13C NMR Spectroscopic Data of Nitrobenzaldehyde Isomers

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Nitrobenzaldehyde | CDCl3 | 190.4, 151.1, 140.1, 130.5, 124.3[3] |

| 3-Nitrobenzaldehyde | Not Specified | Not readily available in searched documents. |

Table 3: IR Spectroscopic Data of Nitrobenzaldehyde Isomers

| Compound | Technique | Key Absorptions (cm-1) |

| 4-Nitrobenzaldehyde | KBr-Pellet | Characteristic peaks for C=O (aldehyde), NO2 (nitro group), and aromatic C-H/C=C bonds are expected.[4] |

| 3-Nitrobenzaldehyde | Not Specified | ~2830-2695 (aldehyde C-H stretch), ~1700 (C=O stretch), 1550-1475 & 1365-1290 (NO2 stretch), 1600-1400 (aromatic C=C)[2] |

Table 4: Mass Spectrometry Data of Nitrobenzaldehyde Isomers

| Compound | Ionization Method | Key Fragments (m/z) |

| 4-Nitrobenzaldehyde | Electron Ionization (EI) | Molecular Ion [M]+ at m/z 151.[1] |

| 3-Nitrobenzaldehyde | Electron Ionization (EI) | Molecular Ion [M]+ at m/z 151. Major fragments at 150, 105, 77, 51.[5] |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of the reference compounds are generally standardized. Below are representative methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer, commonly operating at frequencies of 300, 400, or 500 MHz for the proton channel. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: For solid samples, an IR spectrum can be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR (Fourier-transform infrared) spectrometer. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

Mass Spectrometry (MS): For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed. For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) may be employed.

References

Navigating the Solubility Landscape of 4-(3-Nitrophenyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Nitrophenyl)benzaldehyde, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine its solubility through established experimental protocols.

Introduction to this compound

This compound, with the molecular formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol , is a crystalline solid.[1] Its structure, featuring a benzaldehyde moiety substituted with a nitrophenyl group, suggests a degree of polarity that influences its solubility in various organic solvents. Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dimethylformamide | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[2][3][4]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, cool the evaporation dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Calculate the solubility in g/100 mL or mol/L using the determined mass of the solute and the initial volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like."[5] Several factors can influence its solubility:

-

Polarity of the Solvent: Due to the presence of the polar nitro and aldehyde groups, this compound is expected to be more soluble in polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane) than in nonpolar solvents (e.g., hexane).

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This relationship should be experimentally determined for each solvent.

-

Crystalline Structure: The lattice energy of the crystalline form of this compound will affect the energy required to dissolve it.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary framework for researchers to determine this crucial physical property. The provided experimental protocol and data table template offer a standardized approach to generating reliable and comparable solubility data. A thorough understanding of the solubility of this compound will undoubtedly facilitate its broader application in scientific research and development.

References

Stability and Storage of 4-(3-Nitrophenyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 4-(3-Nitrophenyl)benzaldehyde. Due to a lack of publicly available stability studies specifically for this compound, the information presented herein is substantially based on the chemical properties of structurally related aromatic aldehydes and nitro-substituted benzaldehydes. All recommendations should be supplemented with in-house stability testing for specific formulations and applications.

Introduction

This compound is an aromatic aldehyde containing a nitro functional group. The presence of both the aldehyde and the nitro group on the biphenyl scaffold influences its chemical reactivity, stability, and potential degradation pathways. Understanding these characteristics is crucial for its proper handling, storage, and application in research and drug development to ensure the integrity and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound and related compounds is presented below.

| Property | This compound | 4-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | Benzaldehyde |

| CAS Number | 411206-92-3 | 555-16-8[1] | 99-61-6 | 100-52-7 |

| Molecular Formula | C₁₃H₉NO₃ | C₇H₅NO₃[1] | C₇H₅NO₃[2] | C₇H₆O |

| Molecular Weight | 227.22 g/mol | 151.12 g/mol [1] | 151.12 g/mol [2] | 106.12 g/mol |

| Appearance | Not specified | Slightly yellowish crystalline powder[1] | Yellow or brown crystalline solid | Colorless liquid |

| Melting Point | Not specified | 103-106 °C[1] | 55-58 °C | -26 °C |

| Boiling Point | Not specified | 300 °C[1] | 164 °C (at 11 mmHg) | 178.1 °C |

| Storage Temperature | 2-8°C (Inert atmosphere) | Store below +30°C | Not specified | Room temperature |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, primarily due to the reactive aldehyde group.

Key Factors Influencing Stability

-

Oxidation: Aldehydes are susceptible to oxidation, particularly in the presence of air (oxygen), light, and heat. The primary degradation product is the corresponding carboxylic acid. For this compound, this would be 4-(3-nitrophenyl)benzoic acid. Benzaldehyde itself readily undergoes autoxidation to benzoic acid upon exposure to air at room temperature.[3][4]

-

Light: Photochemical degradation can occur, potentially leading to the formation of radical species and subsequent side reactions. It is recommended to store the compound protected from light.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Therefore, storage at controlled, cool temperatures is advised.[5]

-

pH: The stability of the compound in solution can be pH-dependent. Hydrolysis is a potential degradation pathway, although typically less significant for simple aromatic aldehydes unless other reactive groups are present.

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided as they can react with the aldehyde or nitro group.

Potential Degradation Pathway

A primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid. This process can be initiated by light, heat, or the presence of oxidizing agents.

Caption: Primary degradation pathway of this compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information for structurally similar compounds:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Light | Protect from light (amber vial) | To prevent photochemical degradation. |

| Container | Tightly sealed container | To prevent exposure to moisture and air. |

| Purity | Store in high purity form | Impurities can catalyze degradation. |

For long-term storage, it is advisable to store the compound as a solid. If solutions are prepared, they should be used fresh or stored under the recommended conditions for a limited duration after performing stability studies.

Experimental Protocols for Stability Testing

The following are generalized protocols for assessing the stability of a compound like this compound. These should be adapted and validated for specific needs.

General Stability Testing Workflow

The following diagram outlines a general workflow for assessing the stability of a new chemical entity.

References

An In-depth Technical Guide to 4-(3-Nitrophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Nitrophenyl)benzaldehyde (CAS No. 115893-33-5), a biphenyl derivative with significant potential in synthetic chemistry and drug discovery. While the definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis is readily achieved through modern cross-coupling methodologies. This document details its synthesis, physicochemical properties, and known applications, with a focus on its emerging role as a scaffold for the development of potent enzyme inhibitors. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Logical relationships and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

This compound is an aromatic aldehyde characterized by a benzaldehyde moiety substituted with a nitrophenyl group at the fourth position. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties of the molecule, making it an attractive intermediate for the synthesis of a variety of complex organic molecules. Its structural features suggest potential applications in materials science and medicinal chemistry, particularly in the design of bioactive compounds.

Synthesis and History

While the specific historical details of the first synthesis of this compound are not prominently documented, its preparation is reliably achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The logical pathway for the synthesis of this compound via the Suzuki-Miyaura coupling is depicted below:

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

4-Formylphenylboronic acid

-

1-Bromo-3-nitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-3-nitrobenzene (1.0 equivalent).

-

Add potassium carbonate (2.0 equivalents) to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-90% |

| Reaction Time | 4-12 hours |

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in a single source. The following table summarizes available and predicted data based on its structure and data from analogous compounds.

| Property | Value |

| CAS Number | 115893-33-5 |

| Molecular Formula | C₁₃H₉NO₃ |

| Molecular Weight | 227.22 g/mol |

| Appearance | Pale yellow solid (predicted) |

| Melting Point | Not consistently reported |

| Boiling Point | > 300 °C (predicted) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone); sparingly soluble in water. |

| ¹H NMR (predicted) | Signals expected in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the aldehyde proton (δ ~10.0 ppm). |

| ¹³C NMR (predicted) | Signals expected for the aldehyde carbon (~192 ppm) and aromatic carbons (120-150 ppm). |

Applications in Drug Discovery

The structural motif of this compound is of interest to medicinal chemists. The nitro group can act as a hydrogen bond acceptor or be reduced to an amine, providing a handle for further chemical modification. Benzaldehyde derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

A significant area of interest for compounds related to this compound is the inhibition of aldo-keto reductase 1C3 (AKR1C3). AKR1C3 is an enzyme implicated in the biosynthesis of androgens and is considered a therapeutic target in castration-resistant prostate cancer.[1][2][3] Inhibitors of this enzyme could play a crucial role in the treatment of this disease.[4] While this compound itself has not been explicitly identified as a potent inhibitor, its core structure is a valuable starting point for the design of such inhibitors.

The general workflow for identifying and developing an inhibitor for a biological target like AKR1C3 is outlined below:

Conclusion

This compound is a versatile synthetic intermediate with significant potential, particularly in the field of drug discovery. While its historical origins are not well-documented, its synthesis is straightforward using modern organic chemistry techniques like the Suzuki-Miyaura coupling. The presence of both an aldehyde and a nitrophenyl group provides multiple avenues for chemical modification, making it a valuable scaffold for the creation of complex bioactive molecules. Further research into its biological activities, particularly as a precursor for enzyme inhibitors, is warranted and could lead to the development of novel therapeutic agents.

References

- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of 4-(3-Nitrophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed cross-coupling reaction is widely utilized in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials.[1][2][3] This application note provides a detailed protocol for the synthesis of 4-(3-Nitrophenyl)benzaldehyde, a key intermediate in the development of various pharmacologically active molecules and functional materials. The synthesis is achieved through the Suzuki coupling of 1-bromo-3-nitrobenzene and 4-formylphenylboronic acid.

Reaction Principle

The synthesis of this compound proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a well-established mechanism, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-3-nitrobenzene), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (4-formylphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[1]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes typical quantitative data for Suzuki coupling reactions analogous to the synthesis of this compound, involving nitro-substituted aryl halides and formyl-substituted boronic acids. These examples demonstrate the expected efficiency of this transformation.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 | N/A |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 92 | N/A |

| 1-Bromo-3-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 16 | 88 | N/A |

| 4-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 6 | 94 | N/A |

Note: The data presented are representative examples from literature for similar substrates and may vary for the specific reaction of 1-bromo-3-nitrobenzene and 4-formylphenylboronic acid.

Experimental Protocol

This protocol details the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

1-bromo-3-nitrobenzene

-

4-formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-3-nitrobenzene (1.0 mmol, 1.0 eq.), 4-formylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) and deionized water (5 mL). Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

-

Reaction: Under a nitrogen or argon atmosphere, heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Scheme and Catalytic Cycle

The following diagram illustrates the Suzuki coupling reaction for the synthesis of this compound.

Caption: General scheme of the Suzuki coupling reaction.

The detailed catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives from 4-(3-Nitrophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biphenyl derivatives starting from 4-(3-nitrophenyl)benzaldehyde. This versatile building block allows for the introduction of diverse functionalities, making it a valuable precursor in medicinal chemistry and materials science. The protocols cover the initial synthesis of the parent compound, its functional group transformations, and subsequent derivatizations.

Synthesis of the Starting Material: this compound

The parent compound, this compound, can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This reaction forms the core biphenyl structure.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 1-bromo-3-nitrobenzene and 4-formylphenylboronic acid.

Materials:

-

1-bromo-3-nitrobenzene

-

4-formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Toluene and Water (or another suitable solvent system like DME/water)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1-bromo-3-nitrobenzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: 85-95%

Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of this compound.

Derivatization via the Aldehyde Group: Wittig Reaction

The aldehyde functionality of this compound serves as a reactive handle for various transformations, such as the Wittig reaction to form stilbene-type derivatives.

Experimental Protocol: Wittig Reaction

This protocol outlines the reaction of this compound with a phosphonium ylide to generate an alkene. The stereochemical outcome (E or Z isomer) depends on the nature of the ylide.[1][2] Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[2]

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

-

Strong base (e.g., n-butyllithium, sodium hydride, or 50% aqueous sodium hydroxide)

-

Anhydrous solvent (e.g., THF, DMF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe (for base addition)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise via syringe to form the ylide (a color change is often observed).

-

After stirring for 30 minutes, add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired stilbene derivative.

Expected Yield: 60-85%

Synthetic Workflow: Wittig Reaction

Caption: General workflow for the Wittig olefination.

Derivatization via the Nitro Group: Reduction to an Amine

The nitro group can be readily reduced to an amine, providing a key intermediate, 4-(3-aminophenyl)benzaldehyde, for further functionalization, such as amide bond formation or diazotization reactions.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst. This method is generally clean and high-yielding.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 4-(3-aminophenyl)benzaldehyde. The product is often pure enough for subsequent steps without further purification.

Expected Yield: >95%

Synthetic Workflow: Nitro Group Reduction

Caption: Workflow for the reduction of the nitro group.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of these biphenyl derivatives.

Table 1: Reaction Conditions and Yields

| Reaction Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki Coupling | 1-Bromo-3-nitrobenzene | 4-Formylphenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃ | Toluene/H₂O | 100 | 8 | 85-95 |

| Wittig Reaction | This compound | Benzyltriphenylphosphonium chloride, n-BuLi | THF | RT | 3 | 60-85 |

| Nitro Reduction | This compound | 10% Pd/C, H₂ | Methanol | RT | 4 | >95 |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | 10.1 (s, 1H, CHO), 8.4 (t, 1H), 8.2 (dd, 1H), 8.0 (d, 2H), 7.9 (d, 1H), 7.8 (d, 2H), 7.7 (t, 1H) | 191.9, 148.8, 145.1, 139.2, 136.0, 130.5, 130.2, 127.8, 123.8, 122.9 | 3100, 2850, 2750, 1705 (C=O), 1530 (NO₂), 1350 (NO₂) |

| 4-(3-Aminophenyl)benzaldehyde | 9.9 (s, 1H, CHO), 7.8 (d, 2H), 7.5 (d, 2H), 7.2 (t, 1H), 6.9 (d, 1H), 6.8 (t, 1H), 6.7 (d, 1H), 3.8 (s, 2H, NH₂) | 191.5, 147.0, 142.2, 138.5, 135.5, 130.1, 129.8, 127.5, 118.0, 116.2, 114.5 | 3450 (N-H), 3360 (N-H), 3050, 2830, 2730, 1695 (C=O) |

Application in Drug Discovery: Targeting the PD-1/PD-L1 Pathway

Biphenyl derivatives are of significant interest in drug discovery, with some demonstrating inhibitory activity against the PD-1/PD-L1 immune checkpoint pathway.[3] This pathway is crucial for downregulating the immune response and is often exploited by cancer cells to evade immune destruction.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 (on tumor cells) to PD-1 (on T-cells) inhibits T-cell activation and proliferation, thereby suppressing the anti-tumor immune response. Small molecule inhibitors that disrupt this interaction can restore T-cell activity against cancer cells.

References

Application Notes and Protocols for Knoevenagel Condensation of 4-(3-Nitrophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is of significant interest in medicinal chemistry and drug development as its products, particularly α,β-unsaturated compounds, often exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The substrate, 4-(3-nitrophenyl)benzaldehyde, possesses a unique electronic profile due to the presence of the nitro-substituted phenyl ring, which can influence the reactivity of the aldehyde and the biological properties of the resulting condensation products. These derivatives are attractive candidates for drug discovery programs.

This document provides detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, a summary of representative quantitative data, and an overview of the potential applications of the synthesized compounds.

Data Presentation

The following tables summarize representative reaction conditions for the Knoevenagel condensation of this compound with a selection of active methylene compounds. The data is extrapolated from analogous reactions with structurally similar benzaldehydes and serves as a guide for reaction optimization.

Table 1: Knoevenagel Condensation with Malononitrile

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethanol | Reflux | 2 | ~90-95 |

| Ammonium Acetate | Toluene | Reflux (azeotropic removal of water) | 3-4 | ~85-90 |

| Basic Alumina | Solvent-free (Microwave) | N/A | 3-5 min | >95 |

Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethanol | Reflux | 4 | ~85-90 |

| DABCO/[HyEtPy]Cl | Water | Room Temperature | 0.5-1 | >90 |

| Diisopropylethylammonium acetate (DIPEAc) | Toluene | 110-115 | 2-3 | ~90-95 |

Table 3: Knoevenagel Condensation with Barbituric Acid

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethanol | Reflux | 2-3 | ~80-85 |

| Basic Alumina | Solvent-free (Microwave) | N/A | 3-5 min | ~94 |

| Alum | Water | 60 | 2 | >90 |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(3-Nitrophenyl)benzylidene)malononitrile

-

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

-

Add 1.1 equivalents of malononitrile to the solution.

-

Add a catalytic amount of piperidine (2-3 drops).

-

Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure 2-(4-(3-nitrophenyl)benzylidene)malononitrile.[3]

-

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(3-nitrophenyl)phenyl)acrylate

-

Materials:

-

This compound

-

Ethyl cyanoacetate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

1-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)

-

Water

-

Diethyl ether

-

-

Procedure:

-

To a stirred mixture of 10 mmol of this compound and 12 mmol of ethyl cyanoacetate, add 6.0 g of a pre-mixed [HyEtPy]Cl–H₂O solution (3 g [HyEtPy]Cl and 3 mL H₂O).[4]

-

Add 20 mmol of DABCO at room temperature.[4]

-

Monitor the reaction progress by TLC until the aldehyde is consumed.

-

Dilute the reaction mixture with 30 mL of water and extract with diethyl ether (2 x 20 mL).

-

Wash the combined organic phase with brine (2 x 20 mL) and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the product.[4]

-

Protocol 3: Synthesis of 5-(4-(3-Nitrophenyl)benzylidene)barbituric Acid

-

Materials:

-

This compound

-

Barbituric acid

-

Basic alumina

-

-

Procedure:

-

In a mortar, thoroughly grind a mixture of this compound (1 mmol), barbituric acid (1 mmol), and basic alumina (0.5 g).

-

Transfer the solid mixture to a microwave-safe vessel.

-

Irradiate the mixture in a conventional microwave oven for 3-5 minutes (monitor progress by TLC).[5]

-

After completion, cool the mixture and extract the product with a suitable solvent (e.g., ethanol).

-

Remove the solvent under reduced pressure and recrystallize the product to obtain pure 5-(4-(3-nitrophenyl)benzylidene)barbituric acid.

-

Potential Applications and Biological Relevance

Derivatives of nitro-substituted benzaldehydes have been investigated for a variety of biological activities. For instance, compounds containing a 4-nitrophenyl moiety have shown promise as antitrypanosomal agents.[6] Furthermore, derivatives of 2-(4-nitrophenyl)quinazolin-4(3H)-one have been evaluated for their potential in treating ulcerative colitis, suggesting anti-inflammatory properties.[7] The products of the Knoevenagel condensation of this compound represent novel chemical entities that could be screened for a range of therapeutic applications, including as anticancer, anti-inflammatory, or antimicrobial agents. The α,β-unsaturated system is a known Michael acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in enzymes, leading to modulation of their activity.

Visualizations

Reaction Workflow

Caption: A generalized workflow for the Knoevenagel condensation.

Hypothesized Signaling Pathway Inhibition

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 5. sid.ir [sid.ir]

- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Nitrophenyl Aldehydes in Pharmaceutical Synthesis: Application Notes and Protocols

While the specific compound 4-(3-Nitrophenyl)benzaldehyde is not extensively documented in readily available scientific literature, it is plausible that the query refers to the isomeric precursors, 3-nitrobenzaldehyde and 4-nitrobenzaldehyde. These compounds are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. This document provides detailed application notes and protocols for the use of these key intermediates in drug discovery and development.

Introduction to Nitrophenyl Aldehydes in Medicinal Chemistry

3-Nitrobenzaldehyde and 4-nitrobenzaldehyde are versatile reagents in organic synthesis, primarily utilized for their electrophilic aldehyde functionality and the electron-withdrawing nature of the nitro group. The position of the nitro group on the phenyl ring significantly influences the reactivity and directs the synthetic pathways towards different classes of therapeutic agents. These compounds are instrumental in the synthesis of drugs for cardiovascular diseases, cancer, and infectious diseases.

Applications in Pharmaceutical Synthesis

The strategic placement of the nitro group in either the meta or para position allows for the synthesis of diverse pharmacologically active molecules.

3-Nitrobenzaldehyde: A Cornerstone in Cardiovascular and Antiviral Drug Synthesis

3-Nitrobenzaldehyde is a critical precursor in the synthesis of several important pharmaceuticals.[1] Its unique electronic properties make it a valuable component in constructing complex molecular architectures.

One of the most notable applications of 3-nitrobenzaldehyde is in the production of dihydropyridine calcium channel blockers .[1] These drugs are widely prescribed for the management of hypertension and other cardiovascular conditions.[1] A prominent example is Manidipine , an antihypertensive medication.[2] The synthesis of Manidipine involves the condensation of 3-nitrobenzaldehyde with other reagents to form the core dihydropyridine ring structure.[2] Other drugs in this class synthesized using 3-nitrobenzaldehyde include Nicardipine, Niludipine, and Nitrendipine.[1]

Furthermore, 3-nitrobenzaldehyde is a key starting material for the synthesis of the non-peptidic protease inhibitor Tipranavir , which is used in the treatment of HIV.

4-Nitrobenzaldehyde: A Versatile Precursor for Anticancer and Antimicrobial Agents

4-Nitrobenzaldehyde serves as a versatile starting material for a variety of derivatives with significant therapeutic potential.[3] The aldehyde group readily undergoes condensation reactions to form Schiff bases and chalcones, while the nitro group can be a precursor to other functionalities or contribute to the biological activity of the final molecule.[3]

Derivatives of 4-nitrobenzaldehyde have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Schiff bases derived from 4-nitrobenzaldehyde have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[3]

-

Antibacterial and Antifungal Properties: Certain Schiff bases and their metal complexes exhibit significant antimicrobial activity.[3]

-

Anti-inflammatory Properties: Chalcones synthesized from 4-nitrobenzaldehyde are another class of compounds with potential anti-inflammatory applications.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for 3-nitrobenzaldehyde and 4-nitrobenzaldehyde.

| Property | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | Reference |

| CAS Number | 99-61-6 | 555-16-8 | |

| Molecular Formula | C₇H₅NO₃ | C₇H₅NO₃ | |

| Molar Mass | 151.12 g/mol | 151.12 g/mol | |

| Melting Point | 55-58 °C | 103-106 °C | |

| Appearance | Yellow or brown crystalline solid | Slightly yellowish crystalline powder | |

| Purity (typical) | ≥99% | ≥98% | [1][4] |

Experimental Protocols

Detailed methodologies for key experiments involving nitrophenyl aldehydes are crucial for reproducible and efficient synthesis.

General Protocol for the Synthesis of Schiff Bases from 4-Nitrobenzaldehyde

This protocol outlines the condensation reaction between 4-nitrobenzaldehyde and a primary amine to yield a Schiff base.

Materials:

-

4-Nitrobenzaldehyde

-

Primary amine (e.g., 2-amino-5-chlorobenzoic acid)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 4-nitrobenzaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Knoevenagel Condensation using a Nitrobenzaldehyde

This protocol describes a general procedure for the Knoevenagel condensation.

Materials:

-

Nitrobenzaldehyde (3- or 4-isomer)

-

Malononitrile

-

Piperidine (catalyst)

-

Solvent (e.g., Ethanol)

Procedure:

-

Dissolve the nitrobenzaldehyde in the chosen solvent in a reaction flask.

-

Add 1.1 equivalents of malononitrile to the solution.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using TLC.

-

After completion, the product can be isolated and purified by recrystallization.

Diagrams of Synthetic Pathways and Workflows

Visual representations of synthetic routes and experimental procedures provide a clear understanding of the processes involved.

References

Application Note: Chemoselective Reduction of the Nitro Group in 4-(3-Nitrophenyl)benzaldehyde

Abstract

This application note provides a detailed experimental procedure for the chemoselective reduction of the nitro group in 4-(3-Nitrophenyl)benzaldehyde to synthesize 4-(3-aminophenyl)benzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. The protocol described herein utilizes stannous chloride (SnCl₂) in acidic media, a method known for its high chemoselectivity, preserving the aldehyde functionality. An alternative procedure using iron powder in an acidic medium is also presented. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing a gateway to a wide array of functionalized anilines. A significant challenge arises when the starting material contains other reducible functional groups, such as an aldehyde. In the case of this compound, it is crucial to selectively reduce the nitro group while leaving the aldehyde moiety intact. Standard catalytic hydrogenation methods, while effective for nitro group reduction, often lead to the over-reduction of the aldehyde to an alcohol.[1]

To address this challenge, milder and more chemoselective reducing agents are required. Stannous chloride (tin(II) chloride) in the presence of a strong acid is a classic and reliable method for the selective reduction of nitro groups in the presence of other sensitive functionalities.[1][2][3] Another robust and cost-effective method involves the use of iron powder in an acidic medium, such as acetic acid or in the presence of ammonium chloride.[4][5][6] These methods are advantageous due to their operational simplicity and high yields.

This application note provides a comprehensive, step-by-step protocol for the reduction of this compound using stannous chloride, along with an alternative procedure using iron. It also includes data presentation in a tabular format and a visual workflow diagram to facilitate ease of use in a laboratory setting.

Experimental Protocols

Two primary methods are presented for the chemoselective reduction of this compound.

Primary Protocol: Reduction using Stannous Chloride (SnCl₂)

This protocol is adapted from a well-established procedure for the reduction of a similar substrate, m-nitrobenzaldehyde.[2]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH), 40% aqueous solution

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reducing Agent: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Substrate: To the cold, stirred solution of stannous chloride, add this compound (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the mixture by pouring it over crushed ice.

-

Basification: Slowly add a 40% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 8-9. During this process, a precipitate of tin salts will form.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4-(3-aminophenyl)benzaldehyde can be further purified by column chromatography on silica gel or by recrystallization.

Alternative Protocol: Reduction using Iron (Fe) Powder

This method is a robust alternative that avoids the use of tin.[5][7]

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

-

Addition of Reagents: To the stirred suspension, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Filtration: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts.

-

Washing: Wash the Celite pad thoroughly with additional ethyl acetate.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

-

Work-up: Redissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

The following table summarizes the key quantitative data for the described protocols.

| Parameter | Protocol 1: SnCl₂/HCl | Protocol 2: Fe/NH₄Cl |

| Starting Material | This compound | This compound |

| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) | Iron powder (Fe) |

| Stoichiometry (Reducer) | 3.0 equivalents | 5.0 equivalents |

| Acid/Additive | Concentrated Hydrochloric Acid (HCl) | Ammonium chloride (NH₄Cl) |